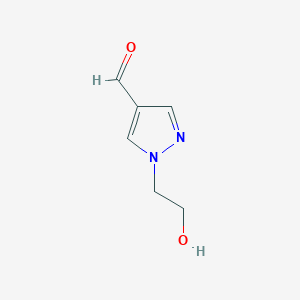

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYTYIOYCWGXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640878 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082065-98-2 | |

| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-98-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, a validated synthetic pathway via the Vilsmeier-Haack reaction, and its emerging applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to participate in a wide range of biological interactions, leading to a diverse array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The strategic functionalization of the pyrazole ring is a key approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1082065-98-2) is a bifunctional molecule that combines the versatile pyrazole core with a reactive aldehyde group and a flexible hydroxyethyl side chain. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The hydroxyethyl group can influence solubility, provide a site for further derivatization, and potentially engage in hydrogen bonding interactions with biological targets.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1082065-98-2 | [2][3] |

| Molecular Formula | C₆H₈N₂O₂ | [2][3] |

| Molecular Weight | 140.14 g/mol | [2][3] |

| Appearance | Solid (predicted) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: A Strategic Approach

The introduction of a formyl group at the C4 position of the pyrazole ring is most effectively achieved through the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich pyrazole ring.[6]

However, the presence of a free hydroxyl group in the starting material, 1-(2-hydroxyethyl)pyrazole, can lead to undesired side reactions under the strongly acidic conditions of the Vilsmeier-Haack reaction. A notable side reaction is the substitution of the hydroxyl group with a chlorine atom.[4] To circumvent this, a protection-formylation-deprotection strategy is the most logical and field-proven approach. A similar strategy has been successfully employed for the synthesis of the related compound, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[7]

Proposed Synthetic Pathway

The proposed three-step synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is outlined below. This pathway prioritizes selectivity and yield by protecting the reactive hydroxyl group prior to the formylation step.

Caption: Proposed three-step synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology based on established chemical principles for the synthesis of pyrazole-4-carbaldehydes.

Step 1: Protection of the Hydroxyl Group (Acetylation)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyethyl)pyrazole (1 equivalent) in acetic anhydride (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(2-acetoxyethyl)pyrazole.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF) (3-4 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the 1-(2-acetoxyethyl)pyrazole (1 equivalent) from Step 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. A precipitate of the product should form. Filter the solid, wash it with cold water, and dry it to obtain crude 1-(2-acetoxyethyl)-1H-pyrazole-4-carbaldehyde.

Step 3: Deprotection of the Acetyl Group (Hydrolysis)

-

Reaction Setup: Suspend the crude 1-(2-acetoxyethyl)-1H-pyrazole-4-carbaldehyde (1 equivalent) from Step 2 in a mixture of methanol and water.

-

Reaction Conditions: Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Workup and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is limited, the expected spectroscopic data can be predicted based on the analysis of its functional groups and related pyrazole derivatives.[8]

¹H NMR (Nuclear Magnetic Resonance):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | s (singlet) |

| Pyrazole H-5 | 8.0 - 8.2 | s (singlet) |

| Pyrazole H-3 | 7.8 - 8.0 | s (singlet) |

| N-CH₂- | 4.2 - 4.4 | t (triplet) |

| -CH₂-OH | 3.8 - 4.0 | t (triplet) |

| -OH | Variable | br s (broad singlet) |

¹³C NMR (Nuclear Magnetic Resonance):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Pyrazole C-4 | 140 - 145 |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-5 | 130 - 135 |

| N-CH₂- | 50 - 55 |

| -CH₂-OH | 60 - 65 |

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a reactive aldehyde and a polar hydroxyethyl side chain on the pyrazole scaffold makes 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde a valuable intermediate in the synthesis of novel drug candidates.

Role as a Versatile Synthetic Intermediate

The aldehyde group can be readily transformed into a variety of other functional groups, including:

-

Amines: via reductive amination, leading to the synthesis of pyrazole-containing diamines and polyamines.

-

Alcohols: via reduction, providing access to pyrazole-4-methanol derivatives.

-

Carboxylic acids: via oxidation.

-

Heterocycles: through condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to construct fused pyrazole systems.

Potential Therapeutic Applications

While specific biological activity data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is not extensively reported, its structural motifs are present in molecules with a wide range of therapeutic applications. The pyrazole core is a key component in numerous approved drugs.[1] The hydroxyethyl substituent can enhance aqueous solubility and provide a handle for prodrug strategies.

The aldehyde functionality allows for the facile introduction of this scaffold into larger molecules, making it a valuable building block for combinatorial libraries aimed at identifying novel hits in drug discovery campaigns targeting various diseases.

Safety and Handling

As with all laboratory chemicals, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety precautions. While specific toxicity data is not available, related pyrazole-4-carbaldehydes are known to be irritants.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a strategically important heterocyclic building block with significant potential for the synthesis of novel bioactive molecules. Its preparation via a protection-formylation-deprotection strategy utilizing the Vilsmeier-Haack reaction provides a reliable route to this versatile intermediate. The presence of both a reactive aldehyde and a modifiable hydroxyethyl group offers medicinal chemists a valuable tool for the design and synthesis of new therapeutic agents. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted and holds promise for future drug discovery efforts.

References

-

AccelaChem. 1082065-98-2, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

- Singh, K., et al. (2013). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 50(S1), E1-E5.

-

MDPI. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

PubChem. Patent US-12234227-B2: Pyrazole derivatives as H4 antagonist compounds. Available from: [Link]

- Google Patents. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

-

PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

A.A. Blocks. (2020). A Review of Pigments Derived from Marine Natural Products. Available from: [Link]

- Google Patents. (2018). US Patent 10,934,263.

- Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

- National Center for Biotechnology Information. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(11), 4659-4668.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

- 1. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]

- 2. 1082065-98-2|1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 1082065-98-2,1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde | C7H10N2O2 | CID 23033398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, synthesis, and handling of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers by consolidating available data and providing insights into its chemical characteristics and laboratory preparation.

Chemical Identity and Molecular Structure

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole featuring a hydroxyethyl group at the N1 position of the pyrazole ring and a carbaldehyde (formyl) group at the C4 position. The presence of these functional groups, particularly the aldehyde and the hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules.

The chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is illustrated in the following diagram:

Caption: Chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is provided in the table below. It is important to note that while some data is available from chemical suppliers, other properties are predicted or inferred from closely related compounds due to a lack of comprehensive experimental data in the public domain. One major supplier explicitly states that they do not perform analytical characterization on this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| CAS Number | 1082065-98-2 | [1][2] |

| Appearance | Solid | |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Likely soluble in water, DMSO, and chlorinated solvents. | Inferred from synthesis work-up procedures. |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [2] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aldehyde proton, and the protons of the hydroxyethyl group. The aldehyde proton will appear as a singlet in the downfield region (around 9-10 ppm). The pyrazole ring protons will likely appear as singlets. The methylene groups of the hydroxyethyl substituent will show characteristic triplet or multiplet patterns.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde group (typically in the 180-200 ppm range), the aromatic carbons of the pyrazole ring, and the carbons of the hydroxyethyl side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1680-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group should also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (140.14 g/mol ).

Synthesis Protocol: Vilsmeier-Haack Formylation

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde can be achieved via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds[3][4]. The proposed synthetic route involves the reaction of 1-(2-hydroxyethyl)-1H-pyrazole with a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

A detailed, step-by-step experimental protocol based on the synthesis of a similar compound, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is outlined below[3].

4.1. Rationale Behind the Experimental Choices

The Vilsmeier-Haack reaction is a robust and efficient method for introducing a formyl group onto an aromatic or heteroaromatic ring. The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The use of DMF as both a solvent and a reagent, in combination with POCl₃, generates the electrophilic Vilsmeier reagent in situ. The work-up procedure involving pouring the reaction mixture onto ice and neutralization is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde product and for separating it from the reaction byproducts.

4.2. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][2] A multitude of approved drugs, including the blockbuster kinase inhibitors Ruxolitinib and Ibrutinib, feature a pyrazole core, highlighting its significance in targeting a wide array of diseases from cancer to inflammatory disorders.[1]

Within the vast chemical space of pyrazole derivatives, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block for researchers and drug development professionals. This bifunctional molecule, possessing both a reactive aldehyde and a modifiable hydroxyl group, provides a strategic entry point for the synthesis of complex molecular architectures and diverse compound libraries. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and strategic applications.

Physicochemical and Structural Characteristics

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is typically a solid at room temperature and requires storage in a dry, refrigerated environment (2-8°C) to ensure its stability.[3][4] Its key identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde |

| Molecular Formula | C₆H₈N₂O₂[4][5] |

| Molecular Weight | 140.14 g/mol [4][5] |

| CAS Number | 1082065-98-2[3][4] |

| Appearance | Solid[5] |

| SMILES | O=CC1=CN(CCO)N=C1[3] |

| InChI Key | VFYTYIOYCWGXQW-UHFFFAOYSA-N[5] |

Synthetic Strategy: Navigating the Vilsmeier-Haack Reaction

The most prevalent method for introducing a formyl (carbaldehyde) group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic formylation.

However, a critical consideration arises with the 1-(2-hydroxyethyl) substituent. The free hydroxyl group is nucleophilic and can react with the highly electrophilic Vilsmeier reagent or POCl₃. This side reaction leads to undesired byproducts, most notably the substitution of the hydroxyl group with a chlorine atom.[7] Therefore, a direct formylation of 1-(2-hydroxyethyl)-1H-pyrazole is inefficient and problematic.

Expert Insight: To achieve a clean and high-yielding synthesis, a protection-formylation-deprotection strategy is imperative. The hydroxyl group must be temporarily masked with a protecting group that is stable to the Vilsmeier-Haack conditions but can be easily removed afterward. Acetylation is a common and effective choice for this purpose.

Validated Synthetic Protocol

The following three-step protocol describes a reliable method for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.[7]

Step 1: Protection of the Hydroxyl Group (Acetylation)

-

To a solution of the starting material, 1-(2-hydroxyethyl)-1H-pyrazole, in an appropriate solvent, add acetic anhydride.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the acetylated product, 2-(1H-pyrazol-1-yl)ethyl acetate. This intermediate is purified before proceeding.

-

Causality: This step prevents the free -OH group from reacting with the Vilsmeier reagent in the subsequent step, ensuring the formylation occurs at the desired C4 position of the pyrazole ring.

-

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).

-

Add the protected pyrazole intermediate from Step 1 to the Vilsmeier reagent.

-

Heat the reaction mixture, typically to 80-90°C, for several hours.[6] The reaction progress should be monitored by TLC or LC-MS.

-

After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to hydrolyze the iminium salt intermediate.

-

The crude product, 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, is then extracted and purified.

Step 3: Deprotection (Hydrolysis)

-

The purified, formylated intermediate from Step 2 is subjected to hydrolysis to remove the acetyl protecting group.

-

This is typically achieved by treating the compound with a base (e.g., aqueous sodium hydroxide) or acid in a suitable solvent.

-

Following the reaction, the mixture is neutralized, and the final product, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, is extracted and purified via column chromatography or recrystallization.

Caption: Synthetic workflow for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in its bifunctional nature. The aldehyde and hydroxyl groups serve as orthogonal chemical handles that can be addressed selectively or in concert to build molecular complexity.

-

The Aldehyde Group: As a classic electrophilic center, the C4-carbaldehyde is the primary site for diversification. It readily participates in a wide range of cornerstone organic reactions:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to generate substituted aminomethyl-pyrazoles. This is a highly robust method for introducing diverse side chains and is a workhorse reaction in library synthesis.

-

Condensation Reactions: Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions allow for the formation of new carbon-carbon double bonds, extending the core structure.

-

Nucleophilic Additions: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can be further functionalized.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for amide bond formation or esterification.

-

-

The Hydroxyl Group: The terminal hydroxyl group on the N1-ethyl substituent offers a secondary point for modification.

-

Etherification/Esterification: It can be converted into ethers or esters to modulate physicochemical properties like solubility and lipophilicity or to act as a linker to other molecular fragments.

-

Conversion to a Leaving Group: The hydroxyl can be converted to a tosylate, mesylate, or halide, enabling nucleophilic substitution reactions to introduce a variety of functional groups.

-

Caption: Dual reactivity of the aldehyde and hydroxyl functional groups.

Applications in Drug Discovery

This building block is not merely a synthetic curiosity; it is a strategic tool for accessing novel chemical matter with therapeutic potential. Pyrazole-based compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6]

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to orient functional groups that interact with the ATP-binding site of the enzyme. The pyrazole-4-carbaldehyde core allows for the systematic elaboration of substituents at the C4 position to probe these interactions, while the N1-hydroxyethyl group can be used to enhance solubility or provide an additional vector for binding.

-

Library Synthesis for Lead Generation: The robust and predictable reactivity of the aldehyde group makes this compound ideal for parallel synthesis. By reacting the core with a diverse set of amines (via reductive amination) or other building blocks, large libraries of novel compounds can be rapidly generated for high-throughput screening campaigns.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a high-value fragment. The hydroxyethyl group improves aqueous solubility, a key property for fragment screening, while the pyrazole and aldehyde provide vectors for growing the fragment into a more potent lead compound once a binding interaction is identified.

Safety and Handling

As a laboratory chemical, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde must be handled with appropriate care.

-

Hazard Classification: It is classified as an irritant. The relevant GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[3]

Conclusion

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde stands out as a high-value, bifunctional building block in the synthetic chemist's toolbox. Its synthesis, while requiring a nuanced understanding of the Vilsmeier-Haack reaction to incorporate a necessary protection-deprotection sequence, is robust and scalable. The true value of this compound is realized in its dual reactivity, which provides medicinal chemists with orthogonal handles to systematically and efficiently build molecular complexity. For researchers and drug development professionals aiming to leverage the privileged pyrazole scaffold, this molecule represents a strategic and powerful starting point for the discovery of next-generation therapeutics.

References

-

1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde - PubChem. National Center for Biotechnology Information. [Link]

-

1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. National Center for Biotechnology Information. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

-

5-bromo-2-methoxy-4-methyl-3-nitropyridine (cas 884495-14-1). Novasyn Organics. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

-

Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1082065-98-2|1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde - CAS:1082065-98-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde | 304693-70-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Spectroscopic Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the principles and expected outcomes of key analytical techniques essential for the structural elucidation and characterization of this molecule. While direct experimental data for this specific compound is not widely available in public repositories, this guide synthesizes established spectroscopic principles of pyrazole derivatives, aldehydes, and alcohols to present a robust, predictive analysis.[2]

Molecular Structure and Key Features

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde possesses a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted at the N1 position with a 2-hydroxyethyl group and at the C4 position with a carbaldehyde group.[3] This unique combination of functional groups dictates its chemical reactivity and is clearly delineated by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5] Integrate the signals to determine the relative number of protons for each resonance.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.90 | Singlet (s) | 1H | CHO | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.10 | Singlet (s) | 1H | H-5 (pyrazole) | Protons on the pyrazole ring are in the aromatic region, and the H-5 proton is deshielded by the adjacent nitrogen and the electron-withdrawing aldehyde group.[6] |

| ~7.95 | Singlet (s) | 1H | H-3 (pyrazole) | Similar to H-5, this proton is in the aromatic region. Its precise chemical shift relative to H-5 can be influenced by the N-substituent.[6] |

| ~4.30 | Triplet (t) | 2H | N-CH₂ | These protons are adjacent to the pyrazole nitrogen and a methylene group, leading to a triplet splitting pattern. The electronegative nitrogen causes a downfield shift.[5] |

| ~4.00 | Triplet (t) | 2H | O-CH₂ | These protons are adjacent to the hydroxyl group and a methylene group, resulting in a triplet. The electronegative oxygen atom causes a significant downfield shift.[5] |

| ~2.50 | Broad Singlet (br s) | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to hydrogen bonding and chemical exchange. |

¹H NMR Correlation Diagram

Caption: Molecular structure and expected ¹H NMR chemical shifts.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide information about the number of different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | C=O | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield. |

| ~142.0 | C-5 (pyrazole) | Aromatic carbons in pyrazoles typically resonate in this region.[7] |

| ~138.0 | C-3 (pyrazole) | Similar to C-5, this is an aromatic carbon within the pyrazole ring.[7] |

| ~118.0 | C-4 (pyrazole) | The carbon bearing the aldehyde group will be shifted downfield. |

| ~61.0 | O-CH₂ | The carbon attached to the electronegative oxygen of the hydroxyl group is deshielded. |

| ~53.0 | N-CH₂ | The carbon attached to the pyrazole nitrogen is also deshielded. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3400 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding.[8] |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂) | Characteristic stretching vibrations for the methylene groups in the hydroxyethyl side chain. |

| ~2820 and ~2720 | C-H stretch | Aldehyde | The two distinct peaks for the aldehydic C-H stretch are a hallmark of aldehydes.[8] |

| ~1680 | C=O stretch | Aldehyde | A strong, sharp absorption band characteristic of a conjugated carbonyl group.[9][10] |

| ~1500-1400 | C=C and C=N stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |

| ~1200-1000 | C-O stretch | Alcohol | Stretching vibration of the carbon-oxygen single bond. |

IR Spectroscopy Workflow

Caption: A typical workflow for acquiring and analyzing an FTIR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, which can be used to confirm the molecular weight and deduce structural features.[11]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that results in extensive fragmentation.[12]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol

-

Monoisotopic Mass: 140.0586 Da[13]

Expected Ions (m/z)

| m/z | Ion | Rationale |

| 141.0659 | [M+H]⁺ | The protonated molecular ion, expected to be prominent in ESI-MS.[13] |

| 140.0586 | [M]⁺ | The molecular ion, expected in EI-MS. |

| 111 | [M-CHO]⁺ | Loss of the formyl radical. |

| 96 | [M-CH₂CH₂OH]⁺ | Cleavage of the N-substituent. |

| 45 | [CH₂CH₂OH]⁺ | The hydroxyethyl fragment. |

The fragmentation of N-substituted pyrazoles can be complex, often involving cleavage of the N-N bond and rearrangement of the pyrazole ring.[14]

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. The predicted data presented in this guide, based on established principles of chemical spectroscopy, offer a solid framework for researchers to confirm the synthesis and purity of this compound and to understand its fundamental structural properties. This foundational knowledge is critical for its further exploration in drug discovery and materials science applications.

References

- BenchChem. (2025).

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Gautam, P., & Singh, P. (2016). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 40(10), 8564-8575.

- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2969-3004.

- El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- Santos, C. M. M., & Silva, A. M. S. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18.

- Pattan, S. R., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

- Cîrcu, V., et al. (2022).

-

PubChem. (n.d.). 1-(2-hydroxyethyl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Khan, M. S. Y., & Khan, R. M. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(17), 9929-9932.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- BenchChem. (2025).

- El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

-

AZoM. (2023). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]

- Egle, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.

- Rasika, C. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

- Sedman, J., et al. (1998). Quantitative Fourier Transform Infrared Analysis for Anisidine Value and Aldehydes in Thermally Stressed Oils. Journal of the American Oil Chemists' Society, 75(1), 25-31.

-

LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

- Varvuolytė, G., et al. (2022). Synthesis and Characterization of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383.

-

NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

- Ghule, V. D., et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 24(40), 7384-7388.

- Attaryan, O. S., et al. (2008). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Russian Journal of Organic Chemistry, 44(3), 446-447.

- Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888.

-

ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1... [Image]. Retrieved from [Link]

- Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

- Hamada, N. M. M. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 123-139.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1082065-98-2|1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. azooptics.com [azooptics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - 1-(2-hydroxyethyl)-1h-pyrazole-4-carbaldehyde (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 14. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde NMR and IR spectra

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block, and a thorough understanding of its spectroscopic properties is essential for its application in synthesis and quality control. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, grounded in established spectroscopic principles and data from related structures.

The Molecular Architecture

The spectroscopic features of a molecule are a direct consequence of its structure. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, with the empirical formula C₆H₈N₂O₂, possesses a pyrazole ring substituted at the N1 position with a hydroxyethyl group and at the C4 position with a carbaldehyde group.[1][2] This arrangement of functional groups gives rise to a unique spectral fingerprint.

Figure 1: Molecular Structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is expected to show distinct signals for each unique proton.

The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or unsaturated groups tend to "deshield" the proton, shifting its signal downfield to a higher ppm value.[3]

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H (H-C7) | 9.8 - 10.0 | Singlet (s) | 1H |

| Pyrazole-H (H-C5) | 8.0 - 8.2 | Singlet (s) | 1H |

| Pyrazole-H (H-C3) | 7.8 - 8.0 | Singlet (s) | 1H |

| N-CH₂ (H-C6) | 4.2 - 4.4 | Triplet (t) | 2H |

| O-CH₂ | 3.8 - 4.0 | Triplet (t) | 2H |

| OH | Variable (e.g., 2.0 - 4.0) | Singlet (s, broad) | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (H-C7): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, placing it far downfield around 9.8-10.0 ppm. It appears as a sharp singlet as it has no adjacent protons to couple with.

-

Pyrazole Ring Protons (H-C3 and H-C5): These aromatic protons appear as singlets in the region of 7.8-8.2 ppm. Their specific chemical shifts are influenced by the substituents on the ring. The aldehyde group at C4 will deshield both protons.

-

Hydroxyethyl Protons (N-CH₂ and O-CH₂): The two methylene groups of the hydroxyethyl substituent are diastereotopic and thus chemically distinct. The N-CH₂ protons are directly attached to the pyrazole nitrogen and are expected around 4.2-4.4 ppm. The O-CH₂ protons, adjacent to the hydroxyl group, are slightly more shielded and appear around 3.8-4.0 ppm. Both signals are expected to be triplets due to coupling with the adjacent CH₂ group.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in D₂O, causing the signal to disappear.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift determined by its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Pyrazole C5 | 140 - 145 |

| Pyrazole C3 | 135 - 140 |

| Pyrazole C4 | 115 - 120 |

| O-CH₂ | 58 - 62 |

| N-CH₂ | 50 - 55 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbon is the most deshielded, appearing significantly downfield (185-195 ppm) due to the double bond to the highly electronegative oxygen.[4]

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are characteristic of heterocyclic aromatic systems.[5][6] C3 and C5 are typically found further downfield than C4. The exact positions are influenced by the electronic effects of the substituents.

-

Hydroxyethyl Carbons: The carbon atom attached to the electronegative oxygen (O-CH₂) is more deshielded (58-62 ppm) than the carbon attached to the nitrogen (N-CH₂) (50-55 ppm).

Infrared (IR) Spectroscopy: Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3500 (broad) | O-H (Alcohol) | Stretching |

| 3100 - 3150 | C-H (Aromatic) | Stretching |

| 2900 - 3000 | C-H (Aliphatic) | Stretching |

| 2720, 2820 | C-H (Aldehyde) | Stretching (Fermi doublet) |

| 1670 - 1700 | C=O (Aldehyde) | Stretching |

| 1500 - 1600 | C=N, C=C (Ring) | Stretching |

| 1050 - 1150 | C-O (Alcohol) | Stretching |

Interpretation of the IR Spectrum:

-

O-H Stretch: A strong, broad absorption band in the 3200-3500 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening caused by hydrogen bonding.

-

C-H Stretches: The spectrum will show multiple C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The aldehyde C-H stretch is characteristically seen as a pair of weaker bands (a Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=O Stretch: A very strong, sharp peak between 1670 and 1700 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the carbonyl stretch of the aldehyde.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C=N and C=C stretching from the pyrazole ring, as well as various bending vibrations, which are unique to the molecule's overall structure. The C-O stretch of the primary alcohol will also be present in this region, typically around 1050-1150 cm⁻¹.[7]

Experimental Workflow for Spectroscopic Analysis

The acquisition of high-quality spectral data relies on a systematic and well-controlled experimental procedure. The following workflow outlines the key steps for the NMR and IR analysis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

Figure 2: General workflow for spectroscopic analysis.

Protocol for NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the labile OH proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

-

Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Sample Scan: Run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.

-

Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde. The ¹H and ¹³C NMR spectra confirm the connectivity of the proton and carbon skeletons, respectively, while the IR spectrum verifies the presence of key functional groups, namely the alcohol, aldehyde, and pyrazole ring. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating the use of this compound in complex synthetic applications.

References

-

PubChem. 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

- Claramunt, R. M., et al. (1992). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 30(9), 895-900.

-

Alarcón, S. H., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(12), 997-1006. [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Jiménez, J. A., et al. (2007). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 45(10), 883-885.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- The Royal Society of Chemistry. (2011). Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 1(7), 1275-1280.

-

PubChem. 1-(2-hydroxyethyl)-1h-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. [Link]

-

NIST. 1H-Pyrazole. National Institute of Standards and Technology. [Link]

-

ResearchGate. (2014). Example 1H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Iacob, A. T., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

-

The Royal Society of Chemistry. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles in “greener” reaction conditions. [Link]

- Katritzky, A. R., & Pinzelli, R. F. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 3, 350-353.

Sources

- 1. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 1-(2-hydroxyethyl)-1h-pyrazole-4-carbaldehyde (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jocpr.com [jocpr.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive aldehyde group and a hydroxyl moiety, makes it a versatile synthon for creating a diverse range of complex molecules with potential therapeutic applications. The pyrazole core is a common motif in many approved pharmaceutical agents, valued for its metabolic stability and ability to participate in hydrogen bonding interactions. However, the presence of the aldehyde functional group introduces inherent stability challenges that must be thoroughly understood and controlled to ensure the integrity, purity, and shelf-life of this intermediate and any subsequent active pharmaceutical ingredients (APIs).

This in-depth technical guide provides a comprehensive overview of the known stability profile of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, outlines potential degradation pathways, and offers detailed protocols for its proper storage, handling, and comprehensive stability assessment. This document is designed to equip researchers and drug development professionals with the necessary knowledge to maintain the quality of this critical reagent and to design robust stability-indicating analytical methods.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is essential for predicting its stability and developing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | N/A |

| Molecular Weight | 140.14 g/mol | N/A |

| Appearance | Solid | N/A |

| Storage (General) | Sealed in dry, Room Temperature or 2-8°C | [1] |

Note: Conflicting storage temperature recommendations from different suppliers highlight the need for empirical stability studies.

Intrinsic Stability and Known Degradation Pathways

The chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde contains two primary functional groups that are susceptible to degradation: the aldehyde and the pyrazole ring itself, though the pyrazole ring is generally more stable.

Oxidative Degradation

The aldehyde group is highly susceptible to oxidation, which is likely the primary degradation pathway for this molecule.

-

Mechanism : The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, peroxide impurities in solvents or excipients, or exposure to other oxidizing agents. The pyrazole ring itself can also be oxidized under harsh conditions, though this is less common.

-

Mitigation : To prevent oxidative degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in formulated products may be considered, but their compatibility must be thoroughly evaluated.

Hydrolytic Degradation

The stability of the molecule can be influenced by pH. While the pyrazole ring is relatively stable, extreme pH conditions can affect the overall molecule.

-

Acidic Conditions : Strongly acidic conditions can lead to depolymerization and other reactions of heterocyclic compounds.[2]

-

Alkaline Conditions : Alkaline conditions can promote oxidation reactions.[2] For aldehydes lacking an alpha-hydrogen, such as this one, the Cannizzaro reaction can occur in the presence of a strong base, leading to a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.

Photodegradation

Aromatic aldehydes can be susceptible to photodegradation. The energy from UV or visible light can promote the formation of reactive species, leading to a variety of degradation products. The photostability of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde has not been explicitly reported in the literature, necessitating empirical studies.

Thermal Degradation

The thermal stability of N-substituted pyrazoles can vary depending on the substituents. Decomposition of some pyrazole derivatives has been observed at elevated temperatures.[3][4] Supplier data suggests storage at either room temperature or refrigerated conditions, indicating that thermal degradation at ambient temperatures may not be a primary concern for short-term storage, but long-term and accelerated stability studies are required for confirmation.

Recommended Storage and Handling

Based on the chemical nature of the compound and information from suppliers of analogous compounds, the following storage and handling procedures are recommended to ensure its integrity.

-

Storage Conditions :

-

Short-term (≤ 6 months) : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Protect from light.

-

Long-term (> 6 months) : For optimal stability, store at -20°C in a tightly sealed container under an inert atmosphere.

-

-

Handling :

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Minimize exposure to atmospheric moisture and oxygen. Use of a glove box or techniques for handling air- and moisture-sensitive compounds is recommended for critical applications.

-

Prepare solutions fresh and use them promptly. If solutions are to be stored, they should be purged with an inert gas and stored at low temperatures in sealed, light-protected containers.

-

Establishing a Comprehensive Stability Profile: Experimental Protocols

To address the lack of specific stability data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde, a series of forced degradation and compatibility studies should be performed. These studies are critical for identifying potential degradants, elucidating degradation pathways, and developing a stability-indicating analytical method (e.g., HPLC).

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to intentionally degrade the sample to an extent that allows for the detection and identification of potential degradation products.

4.1.1. Preparation of Stock Solution: Prepare a stock solution of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

4.1.2. Stress Conditions:

-

Acid Hydrolysis :

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

-

Analyze by HPLC.

-

-

Base Hydrolysis :

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 8 hours.

-

Neutralize the solution with an equivalent amount of 0.1 M HCl.

-

Analyze by HPLC.

-

-

Oxidative Degradation :

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 24 hours, protected from light.

-

Analyze by HPLC.

-

-

Thermal Degradation (Solid State) :

-

Place a known amount of the solid compound in a vial.

-

Heat in an oven at 80°C for 48 hours.

-

Allow to cool, then dissolve in the initial solvent to the stock concentration.

-

Analyze by HPLC.

-

-

Photodegradation :

-

Expose a solution of the compound (e.g., 1 mg/mL in acetonitrile) and the solid compound to a calibrated light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

-

Include a dark control sample wrapped in aluminum foil.

-

Analyze both the exposed and dark control samples by HPLC at appropriate time points.

-

4.1.3. Analysis and Interpretation: The stressed samples should be analyzed by a suitable, validated HPLC method with a photodiode array (PDA) detector to assess peak purity and detect any new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.

Caption: Workflow for Forced Degradation Studies.

Excipient Compatibility Study Protocol

Understanding the compatibility of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde with common pharmaceutical excipients is crucial for formulation development.

4.2.1. Excipient Selection: Select a range of common excipients from different functional classes, such as:

-

Fillers : Lactose, Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate

-

Binders : Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC)

-

Disintegrants : Croscarmellose Sodium, Sodium Starch Glycolate

-

Lubricants : Magnesium Stearate

-

Surfactants : Polysorbate 80

4.2.2. Sample Preparation:

-

Prepare binary mixtures of the compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

-

Prepare a control sample of the pure compound.

-

Add a small amount of water (e.g., 5-10% w/w) to a parallel set of samples to simulate high humidity conditions.

-

Store the samples in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

4.2.3. Analysis:

-

Visual Inspection : Observe for any changes in color or physical state.

-

Thermal Analysis (DSC) : Differential Scanning Calorimetry can indicate interactions by shifts in melting points or the appearance of new thermal events.

-

Spectroscopic Analysis (FTIR) : Fourier-Transform Infrared Spectroscopy can detect changes in functional groups, suggesting chemical interactions.

-

Chromatographic Analysis (HPLC) : Quantify the remaining amount of the compound and detect the formation of any new degradation products.

Caption: Excipient Compatibility Study Workflow.

Conclusion

1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde is a valuable intermediate whose stability is paramount to its successful application in research and drug development. While the pyrazole core imparts a degree of stability, the aldehyde functionality necessitates careful handling and storage to prevent degradation, primarily through oxidation. The current lack of comprehensive, publicly available stability data underscores the importance of conducting in-house forced degradation and excipient compatibility studies. The protocols outlined in this guide provide a robust framework for establishing a thorough understanding of the stability profile of this compound, enabling the development of stable formulations and reliable analytical methods. By adhering to these principles of scientific integrity and experimental rigor, researchers can ensure the quality and reliability of their work with this important chemical entity.

References

- Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and various biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research, 12(3), 37-43.

- El-Sayed, M. A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- Li, Y., et al. (2023). Effect of temperature, pH, metal ions, and oil type on Chinese quince proanthocyanidins' thermal stability, antioxidant activity, and inhibition of heterocyclic amine formation during simulated frying. Food Chemistry, 404, 134589.

- Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1192.

- Fedorov, A. V., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. Journal of Physics: Conference Series, 969, 012024.

- Schmalzbauer, M., et al. (2021).

- Pouli, N., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777.

- Zhang, X., et al. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734-737.

- Urbonavičiūtė, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1645.

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1192. Available at: [Link]

- Aly, A. A., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(9), 1697.

- Gontijo, V. A. S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(36), 7241-7260.

- Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.

- Feng, Y., et al. (2023).

- Yin, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- Stulzer, H. K., et al. (2018). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. Acta Pharmaceutica, 68(4), 435-451.

-

Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

- Waimer, F., et al. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Journal of Pharmaceutical and Biomedical Analysis, 166, 233-242.

- Thottempudi, V., et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 24(3), 670-675.

- Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1176-1218.

- Goud, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7334.

- Tephly, T. R., et al. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Molecular Pharmacology, 31(4), 353-358.

-

PubChem. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Khan, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.

- García, C. G., et al. (2023). Dual-State Emission of Pyrazolyl-Pyrrolo[3,4-b]pyridin-5-ones via Excited-State Intramolecular Proton Transfer (ESIPT): Multicomponent Synthesis and Optical Characterization. Chemistry–A European Journal, 29(45), e202300891.

- Hoerauf, R. D., & Hoagland, R. E. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 46(6), 2371-2376.

- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.

- Ghasemi, S., et al. (2021). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.

- Lund, B. W., et al. (2018). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 140(40), 12756-12760.